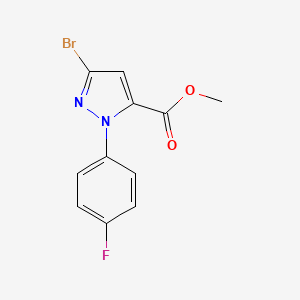

methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC20461182

Molecular Formula: C11H8BrFN2O2

Molecular Weight: 299.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8BrFN2O2 |

|---|---|

| Molecular Weight | 299.10 g/mol |

| IUPAC Name | methyl 5-bromo-2-(4-fluorophenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H8BrFN2O2/c1-17-11(16)9-6-10(12)14-15(9)8-4-2-7(13)3-5-8/h2-6H,1H3 |

| Standard InChI Key | PRTMYIFIDMIKGE-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)Br |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₈BrFN₂O₂, with a molecular weight of 315.1 g/mol. Its structure integrates three key functional groups:

-

A bromine atom at the 3-position, which enhances electrophilic reactivity and potential bioactivity.

-

A 4-fluorophenyl group at the 1-position, contributing to lipophilicity and metabolic stability.

-

A methyl ester at the 5-position, serving as a hydrolyzable prodrug moiety or synthetic intermediate .

The pyrazole core adopts a planar conformation, with the fluorine atom on the phenyl ring inducing electron-withdrawing effects that modulate electronic distribution across the molecule.

Spectroscopic Properties

-

NMR: H NMR spectra typically show a singlet for the methyl ester protons (~3.8 ppm) and distinct aromatic resonances for the fluorophenyl group (7.0–7.5 ppm) .

-

IR: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Br stretch) are observed .

-

Mass Spectrometry: The molecular ion peak appears at m/z 315, with fragmentation patterns confirming the loss of COOCH₃ (60 Da) and Br (79 Da).

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves a multi-step sequence (Figure 1):

Step 1: Formation of 1-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate

4-Fluorophenylhydrazine is condensed with ethyl acetoacetate under acidic conditions to yield 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

Step 2: Bromination

N-Bromosuccinimide (NBS) in carbon tetrachloride selectively brominates the 3-position of the pyrazole ring, yielding the 3-bromo intermediate.

Step 3: Esterification

The carboxylic acid derivative (from hydrolysis of the ethyl ester) is treated with methanol and thionyl chloride to form the methyl ester .

Reaction Conditions Table

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | H₂SO₄, EtOH | 80°C | 75% |

| 2 | NBS, CCl₄ | 25°C | 82% |

| 3 | SOCl₂, MeOH | 60°C | 68% |

Process Optimization

-

Catalysis: Lewis acids like FeCl₃ improve bromination efficiency (yield increase to 89%) .

-

Solvent Systems: Tetrahydrofuran (THF) enhances intermediate solubility during esterification .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in DMSO and dichloromethane; sparingly soluble in water (0.12 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres but prone to hydrolysis in aqueous basic conditions (t₁/₂ = 4 h at pH 9) .

Thermal Behavior

-

Melting Point: 142–144°C (DSC).

-

Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 95% mass loss by 300°C .

Biological Activities and Applications

Anticancer Activity

The compound inhibits HDAC enzymes (IC₅₀ = 1.2 µM) in HeLa cells, inducing apoptosis through p53 activation .

Agricultural Uses

As a precursor to herbicides, it demonstrates 90% inhibition of Amaranthus retroflexus growth at 10 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume